molecular formula C11H14N4O3 B2936757 1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile CAS No. 949347-72-2

1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile

Cat. No.: B2936757
CAS No.: 949347-72-2
M. Wt: 250.258
InChI Key: KNKOXTZTXJCKLB-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile is a complex organic compound characterized by its unique molecular structure. This compound belongs to the pyrimidine family, which consists of heterocyclic aromatic organic compounds similar to pyridine and benzene. The presence of morpholine and cyano groups in its structure makes it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and pressure need to be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile has a wide range of applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may exhibit biological activity, making it useful in the study of biochemical processes and drug development.

  • Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism requires detailed biochemical studies and experimental data.

Comparison with Similar Compounds

1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile can be compared with other similar compounds, such as:

  • 1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carboxylic acid: This compound differs by having a carboxylic acid group instead of a cyano group.

  • 1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonyl chloride: This compound has a carbonyl chloride group, which can be used in different chemical reactions.

Properties

CAS No.

949347-72-2

Molecular Formula

C11H14N4O3

Molecular Weight

250.258

IUPAC Name

1,3-dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile

InChI

InChI=1S/C11H14N4O3/c1-13-9(15-3-5-18-6-4-15)8(7-12)10(16)14(2)11(13)17/h3-6H2,1-2H3

InChI Key

KNKOXTZTXJCKLB-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)C#N)N2CCOCC2

solubility

soluble

Origin of Product

United States

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